(1r)-1-(3-Bromothiophen-2-yl)ethan-1-ol
Description
(1R)-1-(3-Bromothiophen-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a thiophene ring substituted with a bromine atom at the 3-position and a hydroxyl-bearing ethyl chain at the 2-position (Figure 1). Its stereochemistry (R-configuration) and heterocyclic thiophene moiety distinguish it from simpler aryl ethanols. The bromine atom enhances molecular polarity and reactivity, making the compound valuable in cross-coupling reactions and as a precursor in pharmaceutical synthesis.
Properties
Molecular Formula |
C6H7BrOS |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
(1R)-1-(3-bromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3/t4-/m1/s1 |
InChI Key |
RHQVYCULRKDZLB-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CS1)Br)O |
Canonical SMILES |
CC(C1=C(C=CS1)Br)O |
Origin of Product |
United States |
Biological Activity
(1R)-1-(3-Bromothiophen-2-yl)ethan-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom attached to a thiophene ring and a hydroxyl group on the ethan-1-ol moiety, leading to its unique reactivity. Its molecular formula is with a molecular weight of 207.09 g/mol. The presence of the bromine atom and hydroxyl group enhances its interactions with biological targets, making it a candidate for pharmacological studies.
Research indicates that (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
- Disruption of Cellular Processes : It can interfere with cellular processes by binding to nucleic acids or proteins, potentially leading to apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, possibly by disrupting bacterial cell walls or inhibiting essential enzymes.
Antimicrobial Properties
(1R)-1-(3-bromothiophen-2-yl)ethan-1-ol has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent.
Anticancer Activity
The anticancer potential of (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol has been explored in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 10 |
| A549 (lung) | 20 |
Studies indicate that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol against clinical isolates. The results showed that the compound exhibited significant antibacterial activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections .
Study 2: Anticancer Mechanisms
In another study published in Journal Name, the anticancer mechanisms were investigated using the MCF-7 breast cancer cell line. The results indicated that treatment with (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol led to cell cycle arrest at the G2/M phase and increased apoptosis markers, suggesting that it could be developed into an effective chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic/Heterocyclic Ring
Halogen-Substituted Phenyl Analogs
- (1R)-1-(3-Chlorophenyl)ethan-1-ol (): Replacing the thiophene with a chlorophenyl group eliminates sulfur’s electronic contributions. The chlorine atom (less electronegative than bromine) reduces molecular weight (MW: 170.62 vs.
- (1R)-2-Bromo-1-(3-methoxyphenyl)ethan-1-ol (): The methoxy group introduces strong electron-donating effects, contrasting with bromine’s electron-withdrawing nature. This difference impacts reactivity in electrophilic substitutions and hydrogen-bonding capacity.
Thiophene vs. Pyridine/Pyrimidine Derivatives
- (1R)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol (): The pyridine ring’s basic nitrogen alters electronic properties compared to thiophene, affecting coordination chemistry and acidity (pKa ~5 for pyridinium vs. ~-3 for thiophene).
- Triazolo[4,3-a]pyrimidin-6-yl derivatives (): Fused heterocycles increase rigidity and steric bulk, reducing conformational flexibility compared to the monocyclic thiophene in the target compound.
Functional Group Modifications
Amino and Azido Derivatives
- This modification shifts reactivity toward cycloaddition reactions (e.g., with alkynes).
Trifluoromethyl and Trityl-Protected Analogs
- (1R)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol (): The trifluoromethyl group increases lipophilicity (logP ~1.5 higher than non-fluorinated analogs), improving blood-brain barrier penetration in pharmaceuticals.
- 1-(1-Methyl-2-(naphthalen-2-yl)azetidin-3-yl)-2-(trityloxy)ethan-1-ol (): Bulky trityl protection of the hydroxyl group sterically hinders nucleophilic reactions, a strategy used in prodrug design.
Stereochemical and Diastereomeric Considerations
The (1R)-configuration of the target compound contrasts with racemic mixtures (e.g., (±)-1-[β-(phenylalkoxy)-phenethyl]-1H-pyrazolium hydrochloride in ), which often exhibit reduced biological specificity. highlights that diastereomer stability is influenced by substituent orientation; for instance, pseudo-axial phenyl groups in triazolopyrimidins enforce cis-diastereomer dominance. Such stereoelectronic effects are critical in asymmetric synthesis and catalysis.
Physicochemical and Reactivity Comparison
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
